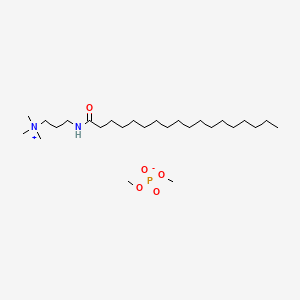
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
Descripción general
Descripción
“5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid” is a compound that is related to a class of compounds known as pyrazoles . Pyrazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements as part of their ring structure . In the case of pyrazoles, these elements are carbon and nitrogen . The specific compound you’re asking about, “5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid”, is likely to have similar properties to other pyrazoles .
Molecular Structure Analysis
The molecular structure of “5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid” would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . Additionally, the “1-methyl” designation indicates that there is a methyl group (CH3) attached to the first position of the pyrazole ring .
Chemical Reactions Analysis
As a pyrazole derivative, “5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid” could potentially undergo a variety of chemical reactions . These could include reactions with various nucleophiles, electrophiles, or radicals, depending on the specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid” would be influenced by its molecular structure . For example, the presence of the pyrazole ring could influence its solubility, reactivity, and stability .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Biological Applications
Heterocyclic compounds, including pyrazole derivatives, are pivotal in organic chemistry due to their broad biological activities and synthetic applications. Pyrazole carboxylic acid derivatives stand out for their antimicrobial, anticancer, anti-inflammatory, and other biologic activities. Their synthesis and the wide range of biological applications underline the chemical versatility and therapeutic potential of these compounds (Cetin, 2020).
Synthesis and Catalysis
The pyranopyrimidine core, a key precursor for medicinal and pharmaceutical industries, exhibits broader synthetic applications due to its bioavailability. The development of substituted pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions using hybrid catalysts such as organocatalysts, metal catalysts, and green solvents, highlights the application potential of pyrazole derivatives in synthesizing complex organic molecules (Parmar et al., 2023).
Safety And Hazards
Direcciones Futuras
Future research on “5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications . This could include studies to optimize its synthesis, investigations of its reactivity and stability, and evaluations of its potential biological activity .
Propiedades
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-9(5-12-13)7-2-8(10(14)15)4-11-3-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABQBYRTVXIXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid | |
CAS RN |
1055971-67-9 | |
| Record name | 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)

![N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424815.png)

![N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424820.png)
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)



![N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424830.png)
![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)

